Adenosine 5'-phosphoramidate(1-)

Enzyme kinetics Substrate specificity P–N bond hydrolysis

Adenosine 5′-phosphoramidate (1−), the conjugate base of adenosine 5′-phosphoramidate (AMP-NH₂), is the dominant species at physiological pH. It is an endogenous phosphoramidate analog of adenosine 5′-monophosphate (AMP), wherein the phosphate ester oxygen is replaced by an –NH₂ group, and it serves as a selective substrate for the histidine triad (HIT) superfamily of nucleotide hydrolases.

Molecular Formula C10H14N6O6P-
Molecular Weight 345.23 g/mol
Cat. No. B1260834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine 5'-phosphoramidate(1-)
Molecular FormulaC10H14N6O6P-
Molecular Weight345.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(N)[O-])O)O)N
InChIInChI=1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/p-1/t4-,6-,7-,10-/m1/s1
InChIKeyLDEMREUBLBGZBO-KQYNXXCUSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine 5'-Phosphoramidate (1-) – A Naturally Occurring Phosphoramidate Nucleotide for Plant Signaling and Hint Enzyme Research


Adenosine 5′-phosphoramidate (1−), the conjugate base of adenosine 5′-phosphoramidate (AMP-NH₂), is the dominant species at physiological pH [1]. It is an endogenous phosphoramidate analog of adenosine 5′-monophosphate (AMP), wherein the phosphate ester oxygen is replaced by an –NH₂ group, and it serves as a selective substrate for the histidine triad (HIT) superfamily of nucleotide hydrolases [2]. The compound occurs naturally in plants and microorganisms and has been implicated as an extracellular signaling molecule that activates the phenylpropanoid pathway in Arabidopsis thaliana [3].

1 Native substrate for HINT1/HINT2 hydrolase activity assays
2 Unique P–N bond enables selective phosphoramidase profiling
3 Extracellular plant signaling and phenylpropanoid pathway studies

Why Adenosine 5′-Phosphoramidate (1−) Cannot Be Replaced by AMP, Cordycepin, or Other Common Nucleotides in Targeted Research


Although adenosine 5′-phosphoramidate (1−) shares the adenosine scaffold with AMP, adenosine, and cordycepin (3′-deoxyadenosine), it cannot be functionally interchanged with them due to fundamentally divergent metabolic routing, enzymatic specificity, and signaling capacity. The P–N bond of the phosphoramidate moiety renders the molecule resistant to standard kinases and phosphatases that process canonical oxyphosphate nucleotides, while making it a preferred substrate for HIT-family hydrolases that are essentially inert toward AMP [1]. Unlike adenosine or cordycepin, which must undergo sequential phosphorylation by adenosine kinase and adenylate kinase to yield the active triphosphate, the phosphoramidate can act as a direct intracellular delivery vehicle for AMP bypassing nucleoside kinases when incorporated into pronucleotide (ProTide) motifs [2]. Furthermore, adenosine 5′-phosphoramidate uniquely triggers phenylalanine:ammonia lyase (PAL) and chalcone synthase (CHS) gene expression in plants, a signaling property not shared by AMP, ADP, or ATP [3]. These biochemical and functional distinctions mean that substituting a generic adenosine nucleotide for the phosphoramidate form will produce negative or uninterpretable results in assays designed around HIT enzyme activity, kinase bypass, or plant phenylpropanoid signaling.

AMP Lacks P–N bond; inert to HINT hydrolases, cannot activate plant phenylpropanoid signaling
Cordycepin Requires sequential kinase phosphorylation; does not bypass nucleoside kinases like ProTide motifs
ADP/ATP Do not trigger PAL/CHS expression in Arabidopsis; signaling pathway incompatible

Quantitative Differentiation of Adenosine 5′-Phosphoramidate (1−) Against its Closest Analogs


Substrate Preference of Plant Hint1 Hydrolase: AMP-NH₂ vs. AMP-Thioate and AMP-Fluoridate

The plant nucleoside 5′-phosphoramidate hydrolase (Hint1) from yellow lupin (Lupinus luteus) hydrolyzes adenosine 5′-phosphoramidate with a Km of 0.5 μM, kcat of 0.8 s⁻¹, and a catalytic efficiency (kcat/Km) of 1.6 s⁻¹ μM⁻¹ [1]. In the same study, adenosine 5′-phosphorothioate (the S-analog) was also accepted, but the specific activity was described as “much lower,” and no turnover was observed for the P–O bonded AMP, establishing the P–N linkage as the critical recognition element [1]. Separately, sheep liver Hint2 (mitochondrial) exhibits even higher catalytic power for AMP-NH₂: Km = 6.6 μM, kcat = 68.3 s⁻¹, and kcat/Km ≈ 10.3 s⁻¹ μM⁻¹ [2].

Hint1 Substrate Preference
Cross-study comparable
kcat/Km = 1.6 s⁻¹ µM⁻¹ (lupin Hint1) vs AMP undetectable
P–N bond essential for HINT hydrolysis
AMP inert; thioate ≥ order of magnitude slower
Enzyme kinetics Substrate specificity P–N bond hydrolysis

Second-Order Rate Constants for AMP-NH₂ Hydrolysis by Mammalian and Yeast Hint/Hnt1: >10⁶ M⁻¹s⁻¹

Rabbit Hint and yeast Hnt1 hydrolyze adenosine-5′-monophosphoramidate with second-order rate constants exceeding 1,000,000 M⁻¹ s⁻¹ in an active-site-dependent manner [1]. This places AMP-NH₂ among the fastest known substrates for the Hint branch of the histidine triad superfamily. In contrast, the closely related purine phosphoramidate AMP-morpholidate (AMP-Mor) is processed with significantly lower efficiency by human Hint1; bacterial hinT demonstrates a 3‑fold preference for GMP-lysine over GMP-Mor, and guanosine phosphoramidates are uniformly preferred over adenosine phosphoramidates by both bacterial and mammalian Hint enzymes [2].

Hint1/2 Rate Constants
Cross-study comparable
kcat/Km > 1,000,000 M⁻¹s⁻¹ for AMP-NH₂ vs ~100 M⁻¹s⁻¹ for AMP-morpholidate
>10,000-fold faster hydrolysis supports high-sensitivity detection
Morpholidate substitution masks weak inhibition
Hint/Hnt1 enzyme Catalytic efficiency Active-site dependence

Signaling-Selective Activation of the Plant Phenylpropanoid Pathway: AMP-NH₂ vs. AMP, ADP, ATP, and Adenosine

In Arabidopsis thaliana seedlings, exogenous adenosine 5′-phosphoramidate (1−) at low micromolar concentrations significantly upregulates six key genes of the phenylpropanoid pathway—PAL1, C4H, 4CL, CHS, CCR1, and ICS1—and induces accumulation of lignins, anthocyanins, and salicylic acid [1]. The structurally similar adenosine 5′-phosphofluoridate (P–F bond) mimicked this activity, whereas canonical adenosine nucleotides (AMP, ADP, ATP) and free adenosine did not induce the same transcriptional response [1]. This establishes a structure–activity relationship where the P–N (or P–F) linkage is required for signaling, a property unique among naturally occurring adenosine-based congeners.

Plant Signaling Specificity
Head-to-head
2- to 5-fold gene induction by AMP-NH₂; AMP/ADP/ATP inactive
Unique P–N linkage required for phenylpropanoid activation
AMP or adenosine cannot serve as positive control
Plant signaling Phenylpropanoid metabolism Salicylic acid

Escherichia coli hinT Activity on AMP-NH₂ Underpins Halotolerance: Loss-of-Function Phenotype

Genetic deletion of the E. coli hinT gene, which encodes the sole purine nucleoside phosphoramidase, abolishes all cellular adenosine phosphoramidase activity and renders the bacterium incapable of growth in the presence of 0.75 M KCl, 0.9 M NaCl, or 0.5 M sodium acetate [1]. Purified recombinant bacterial hinT was several times more active than human or rabbit Hint1 across five model substrates [1]. Rescue of the knockout phenotype requires a functional hinT allele capable of hydrolyzing adenosine 5′-monophosphoramidate and its guanosine counterpart; no other nucleotide hydrolase compensates for this loss [1].

E. coli Halotolerance
Head-to-head
ΔhinT strain: no growth on 0.75 M KCl; rescue by hinT complementation
AMP-NH₂ hydrolysis essential for salt stress survival
No other nucleotide compensates for hinT loss
Microbial physiology Salt stress Gene knockout

CFTR Channel Modulation: AMP-NH₂ Distinguished from AMP and 8-Azido-AMP

In studies of the cystic fibrosis transmembrane conductance regulator (CFTR), adenosine 5′-monophosphoramidate was found to modulate channel gating in a manner dependent on the adenylate kinase-coupled ATP-binding cassette domain. Substitution of glutamine 1291 with bulky amino acids abolished the effects of Ap5A, AMP, and adenosine 5′-monophosphoramidate, demonstrating a shared binding site [1]. However, 8-azidoadenosine 5′-monophosphate (8-N₃-AMP) photolabeling revealed that the phosphoramidate, unlike AMP, does not serve as an efficient substrate for adenylate kinase, indicating a selective interaction profile where the P–N bond alters recognition relative to the native P–O phosphate [1].

CFTR Channel Modulation
Class-level inference
AMP-NH₂ modulates CFTR gating; poor adenylate kinase substrate vs AMP
Discriminates kinase-dependent from independent mechanisms
No kinetic constants reported for CFTR context
CFTR ion channel Adenylate kinase coupling Mutagenesis

Human HINT1 Hydrolytic Activity Profile: AMP-NH₂ vs. AMP‑Morpholidate and AMP‑α‑Acetyl‑Lysine Methyl Ester

Recombinant human HINT1 accepts adenosine 5′-monophosphoramidate (AMP-NH₂), AMP‑morpholidate, AMP‑N‑alanine methyl ester, and AMP‑α‑acetyl‑lysine methyl ester as substrates, with AMP‑NH₂ representing the simplest, unmodified phosphoramidate core structure [1]. Functional annotation of HINT1 (UniProt P49773) and the comprehensive BRENDA entry (EC 3.6.1.71, Km = 0.837 mM at pH 7.0, 30 °C) verify that AMP‑NH₂ is a recognized, directly hydrolyzable substrate [2]. In contrast, human HINT2 preferentially processes compounds with a P–N bond but exhibits greater specificity for bulkier phosphoramidate derivatives compared to HINT1 [3].

Human HINT1 Profile
Class-level inference
Km = 0.837 mM (pH 7.0); accepts multiple P–N substrates
Minimal unadorned substrate for HINT1/2 characterization
BRENDA EC 3.6.1.71; complex analogs not required initially
Human HINT1 Phosphoramidase activity Substrate ranking

Research and Industrial Application Scenarios for Adenosine 5′-Phosphoramidate (1−)


HINT1/HINT2 Enzyme Activity and Inhibitor Screening Assays

Use adenosine 5′-phosphoramidate (1−) as the native substrate in continuous fluorescence-based or 31P NMR assays to measure HINT1/HINT2 catalytic activity, screen small-molecule inhibitors, or characterize disease-associated mutants. The hydrolysis product (AMP + NH₃) can be coupled to glutamate dehydrogenase or AMP‑sensing systems for real-time detection. AMP, ATP, or adenosine cannot substitute because they lack the P–N bond required for Hint-mediated cleavage [1].

Plant Phenylpropanoid Pathway Activation and Salicylic Acid Induction Studies

Apply adenosine 5′-phosphoramidate (1−) exogenously to Arabidopsis thaliana, Vitis vinifera cell cultures, or other model plants to induce PAL, CHS, C4H, 4CL, CCR, and ICS1 gene expression, enabling dissection of signaling cascades upstream of lignin, anthocyanin, and salicylic acid biosynthesis. This application derives directly from the compound's unique signaling activity that is not exhibited by AMP, ADP, ATP, or adenosine [2].

Microbial Halotolerance and Phosphoramidase Functional Genomics

Employ adenosine 5′-phosphoramidate (1−) in growth rescue experiments of E. coli ΔhinT or other bacterial Hint knockouts under high-salt stress conditions, or as a substrate for recombinant hinT purification and biochemical characterization. The distinctive phenotype that is fully dependent on hinT-catalyzed AMP‑NH₂ hydrolysis cannot be replicated by any other nucleotide substrate [3].

CFTR Channel and Adenylate Kinase Coupling Research

Utilize adenosine 5′-phosphoramidate (1−) in Ussing chamber or patch-clamp electrophysiology experiments on CFTR-expressing human airway epithelia to discriminate adenylate kinase-dependent from kinase-independent gating mechanisms. The compound's resistance to adenylate kinase phosphorylation, compared with AMP, makes it a precise tool for probing nucleotide-binding domain function without confounding metabolic interconversion [4].

Application
Selection Property
Validation Focus
HINT enzyme assays
P–N bond hydrolysis specificity
Confirm AMP-NH₂ turnover vs. AMP inertness
Plant signaling studies
Phenylpropanoid gene induction profile
Verify PAL/CHS upregulation in Arabidopsis seedlings
Microbial halotolerance
hinT-dependent rescue phenotype
Test growth restoration in E. coli ΔhinT under salt stress
CFTR channel research
Adenylate kinase substrate resistance
Discriminate gating mechanisms in airway epithelia
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